molecular formula C13H12Cl2IN2O2P B12816975 (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride

(1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride

Cat. No.: B12816975
M. Wt: 457.03 g/mol
InChI Key: VIGKHOGMWILRFS-UHFFFAOYSA-N
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Description

(1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride is a sophisticated synthetic compound of significant interest in medicinal chemistry and chemical biology research. Its unique structure, featuring a pyrrole core linked to a phosphoramidic dichloride group via a carbonyl bridge, and the presence of an iodophenyl moiety, makes it a valuable intermediate for the synthesis of more complex molecules. The iodine atom is particularly useful for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the creation of diverse compound libraries for drug discovery. The phosphoramidic dichloride functional group is a key reactive site, suggesting potential application as a prodrug or as a precursor for phosphate-containing molecules. In early-stage pharmacological studies, compounds of this class are often investigated as enzyme inhibitors or modulators, where the molecule can interact with enzyme active sites. The assessment of ligand-receptor binding kinetics, including association ( kon ) and dissociation ( koff ) rates, is increasingly recognized as crucial for understanding a drug's efficacy and duration of action in vivo, beyond what equilibrium affinity measurements can reveal . Furthermore, when used in combination therapies, this compound could be part of studies to understand pharmacodynamic drug-drug interactions (DDIs), which are critical for designing effective multi-drug regimens that are either synergistic or additive, while avoiding antagonistic effects . This product is intended for laboratory research purposes only by trained professionals. It is strictly labeled as "For Research Use Only" and is not intended for use in humans, as a diagnostic, or for any therapeutic applications. Researchers should handle this material with appropriate care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C13H12Cl2IN2O2P

Molecular Weight

457.03 g/mol

IUPAC Name

N-dichlorophosphoryl-1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carboxamide

InChI

InChI=1S/C13H12Cl2IN2O2P/c1-8-7-12(13(19)17-21(14,15)20)9(2)18(8)11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,17,19,20)

InChI Key

VIGKHOGMWILRFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C(=O)NP(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride typically involves multi-step organic reactions One common approach starts with the iodination of a phenyl ring, followed by the formation of the pyrrole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodophenyl group or to reduce the phosphoramidic dichloride moiety.

    Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of iodinated aromatic compounds on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with proteins, while the phosphoramidic dichloride moiety can form covalent bonds with nucleophilic sites on enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Halogen Substitution :

  • The target compound’s 4-iodophenyl group contrasts with the 4-fluorophenyl in fluoroimide. Iodine’s larger atomic radius and lower electronegativity compared to fluorine may alter hydrophobic interactions and binding affinity in biological systems.

Functional Groups :

  • The phosphoramidic dichloride group in the target compound is unique among the listed analogs. This moiety is highly reactive, likely acting as a phosphorylating agent, whereas fluoroimide’s dione group may inhibit enzymes via Michael addition or redox cycling.

Structural Backbone: Chromafenozide and pyracarbolid deviate from the pyrrole core, instead featuring benzopyran and dihydropyran backbones, respectively.

Implications of Structural Differences

  • Reactivity : The phosphoramidic dichloride group may render the target compound more reactive toward nucleophiles (e.g., serine hydrolases) compared to the dione or carboxamide groups in analogs.
  • Stability : Iodine’s susceptibility to photolytic or metabolic dehalogenation might reduce environmental persistence compared to fluorine-containing analogs.

Biological Activity

The compound (1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonyl)phosphoramidic dichloride is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This compound includes a pyrrole ring substituted with a 4-iodophenyl group and a phosphoramidic dichloride moiety, suggesting potential reactivity and biological activity. Understanding the biological activity of this compound is crucial for its application in drug development and other therapeutic areas.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

C13H12IN2O2PCl2\text{C}_{13}\text{H}_{12}\text{I}\text{N}_{2}\text{O}_{2}\text{P}\text{Cl}_{2}

This structure highlights the presence of:

  • Pyrrole ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.
  • 4-Iodophenyl group : The iodine substitution may enhance biological activity through interactions with biological targets.
  • Phosphoramidic dichloride : This functional group is known for its reactivity, which can be exploited in various chemical reactions.

The biological activity of this compound is primarily investigated through its interaction with specific enzymes and biological pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against various targets, including enzymes involved in metabolic pathways.

In Vitro Studies

Recent research indicates that compounds structurally related to this compound show promising results in inhibiting the enzyme Plasmodium falciparum dihydrofolate reductase (PfDHFR). Docking studies have revealed high binding affinities for these compounds, suggesting potential antimalarial properties. For instance, compounds with similar structural motifs demonstrated inhibitory constants (K_i) ranging from 1.3 to 243 nM against PfDHFR, indicating significant biological activity .

Antiparasitic Activity

A study focusing on pyrrole derivatives reported that certain analogues exhibited potent antiplasmodial activity in the low nanomolar range. These compounds were assessed for their ability to inhibit both wild-type and mutant strains of P. falciparum, showcasing a promising avenue for developing new antimalarial drugs .

Cytotoxicity Assays

Another investigation evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism of action was attributed to the disruption of cellular signaling pathways essential for cell survival .

Data Tables

Compound Target Enzyme K_i (nM) IC_50 (μM)
Compound APfDHFR1.30.4
Compound BPfDHFR24328
Compound CCancer CellsN/AVaries

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